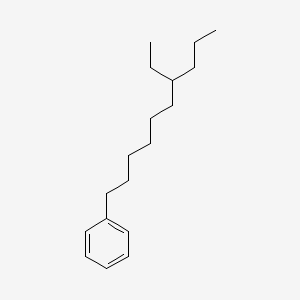

(7-Ethyldecyl)benzene

Description

(7-Ethyldecyl)benzene (C₆H₅-C₈H₁₇) is an alkylbenzene derivative featuring a benzene ring substituted with a branched 7-ethyldecyl chain. This compound is structurally distinct due to its long alkyl chain, which significantly influences its physicochemical properties, such as solubility, boiling point, and adsorption behavior. Alkylbenzenes like this compound are typically synthesized via Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst .

Propriétés

Formule moléculaire |

C18H30 |

|---|---|

Poids moléculaire |

246.4 g/mol |

Nom IUPAC |

7-ethyldecylbenzene |

InChI |

InChI=1S/C18H30/c1-3-12-17(4-2)13-8-5-6-9-14-18-15-10-7-11-16-18/h7,10-11,15-17H,3-6,8-9,12-14H2,1-2H3 |

Clé InChI |

LPTPFDWSCMYBOK-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CC)CCCCCCC1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (7-Éthyldecyl)benzène implique généralement l'alkylation du benzène avec un halogénure d'alkyle approprié dans des conditions d'alkylation de Friedel-Crafts. La réaction est catalysée par un acide de Lewis tel que le chlorure d'aluminium (AlCl3). La réaction générale peut être représentée comme suit :

C6H6+R−Cl→C6H5R+HCl

où ( R ) représente le groupe 7-éthyldecyl. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du catalyseur.

Méthodes de production industrielle

En milieu industriel, la production de (7-Éthyldecyl)benzène peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Le procédé implique l'alimentation continue de benzène et d'halogénure d'alkyle dans le réacteur, ainsi que du catalyseur. Le mélange réactionnel est ensuite soumis à une distillation pour séparer le produit désiré des sous-produits et des matières premières non réagies.

Analyse Des Réactions Chimiques

Types de réactions

(7-Éthyldecyl)benzène peut subir diverses réactions chimiques, notamment :

Oxydation : La chaîne latérale alkyle peut être oxydée pour former des acides carboxyliques ou des cétones.

Réduction : Le cycle benzénique peut être hydrogéné pour former des dérivés du cyclohexane.

Substitution : Des réactions de substitution aromatique électrophile peuvent se produire, où les atomes d'hydrogène sur le cycle benzénique sont remplacés par d'autres substituants.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) est généralement utilisé pour l'hydrogénation.

Substitution : Les halogènes (par exemple, Br2, Cl2) et les agents nitrants (par exemple, HNO3) sont couramment utilisés pour la substitution aromatique électrophile.

Principaux produits

Oxydation : Acides carboxyliques ou cétones.

Réduction : Dérivés du cyclohexane.

Substitution : Dérivés du benzène halogénés ou nitrés.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du (7-Éthyldecyl)benzène implique son interaction avec diverses cibles moléculaires. Dans les réactions chimiques, le cycle benzénique agit comme un centre riche en électrons qui peut subir une substitution électrophile. La chaîne latérale alkyle peut également participer à des réactions, telles que l'oxydation et la réduction, qui modifient ses propriétés chimiques.

Mécanisme D'action

The mechanism of action of (7-Ethyldecyl)benzene involves its interaction with various molecular targets. In chemical reactions, the benzene ring acts as an electron-rich center that can undergo electrophilic substitution. The alkyl side chain can also participate in reactions, such as oxidation and reduction, which modify its chemical properties.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethylbenzene (C₆H₅-C₂H₅)

Ethylbenzene, a simpler alkylbenzene, shares a benzene ring with a short ethyl substituent. Key differences include:

- Boiling Point : Ethylbenzene (136°C) has a lower boiling point than (7-Ethyldecyl)benzene (estimated >250°C) due to weaker van der Waals forces in the shorter chain.

- Adsorption on Metal Surfaces : Ethylbenzene adsorbs on Pt(111) surfaces via π-orbital interactions, with adsorption energies of ~1.2 eV . The longer alkyl chain in this compound likely reduces adsorption strength due to steric hindrance and weaker π-metal bonding.

- Electron Interactions : Ethylbenzene undergoes electron-stimulated desorption (ESD) with fragmentation patterns dominated by C–C bond cleavage. In contrast, this compound’s longer chain may enhance secondary electron scattering, altering fragmentation yields .

Toluene (C₆H₅-CH₃)

Toluene, with a single methyl group, differs in:

- Reactivity : Toluene undergoes electrophilic substitution (e.g., nitration) at the para position. The bulky ethyldecyl group in this compound would sterically hinder such reactions, favoring meta substitution.

- ESD Behavior : Toluene’s ESD yields lighter fragments (e.g., CH₃⁺), while this compound may produce heavier ions (e.g., C₈H₁₇⁺) due to chain fragmentation .

Benzonorbornadienes

7-Substituted benzonorbornadienes (e.g., 7-formylbenzonorbornadiene) share positional substitution similarities but differ structurally. Key contrasts include:

- Stability: Benzonorbornadienes exhibit strain due to their bicyclic framework, whereas this compound’s linear alkyl chain confers greater conformational flexibility .

- Synthetic Accessibility: Benzonorbornadienes require specialized cycloaddition routes , whereas this compound can be synthesized via conventional alkylation, albeit with challenges in regioselectivity.

Data Tables

Table 1: Physicochemical Properties of Selected Alkylbenzenes

Table 2: Electron-Stimulated Desorption (ESD) Mechanisms

Research Findings and Mechanistic Insights

- Adsorption on Platinum : Benzene adsorbs flat on Pt(111) via π-d orbital interactions, with adsorption energies of ~1.0 eV . The long alkyl chain in this compound likely reduces adsorption strength (<0.8 eV estimated) due to steric effects and weaker π-metal bonding .

- ESD Behavior : In benzene, ESD yields H⁺ and CH₃⁺ as dominant cations, driven by DD and DEA mechanisms . For this compound, the extended chain may increase secondary electron scattering, suppressing lighter fragments (e.g., H⁺) and enhancing heavier ions (e.g., C₈H₁₇⁺) .

- Synthesis Challenges : Alkylation of benzene with long-chain halides often suffers from poor regioselectivity, requiring optimized catalysts or protective groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.